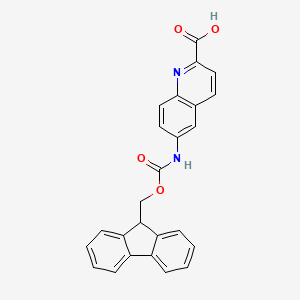
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)quinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)quinoline-2-carboxylic acid is a complex organic compound that features a quinoline core structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)quinoline-2-carboxylic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure.
Attachment of the Fluorenylmethoxycarbonyl Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The Fmoc group can be removed through nucleophilic substitution reactions using bases like piperidine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Quinoline-2-methanol.
Substitution: Deprotected aminoquinoline derivatives.
科学研究应用
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)quinoline-2-carboxylic acid is widely used in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用机制
The compound exerts its effects primarily through its ability to protect amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions, allowing for selective modification of other functional groups. Upon deprotection, the amino group is revealed, enabling further chemical transformations.
相似化合物的比较
Similar Compounds
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclooctanecarboxylic acid
Uniqueness
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)quinoline-2-carboxylic acid is unique due to its quinoline core, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. The quinoline structure can participate in additional types of chemical reactions, such as electrophilic aromatic substitution, making it a versatile compound in synthetic chemistry.
属性
分子式 |
C25H18N2O4 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
6-(9H-fluoren-9-ylmethoxycarbonylamino)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C25H18N2O4/c28-24(29)23-11-9-15-13-16(10-12-22(15)27-23)26-25(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-13,21H,14H2,(H,26,30)(H,28,29) |
InChI 键 |
GNIYONOSNZTWAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)N=C(C=C5)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


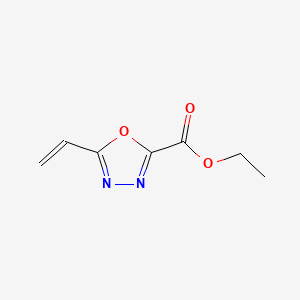
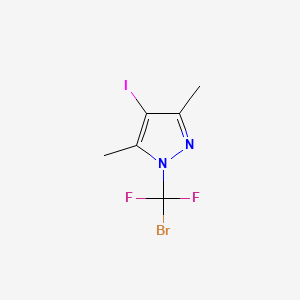
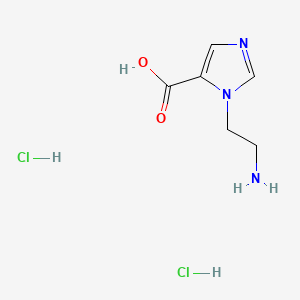
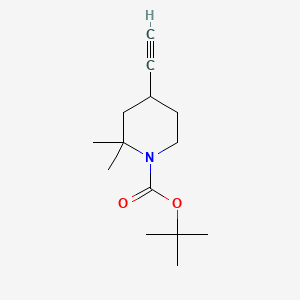
![6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
![3-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466152.png)
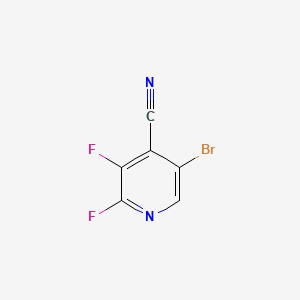

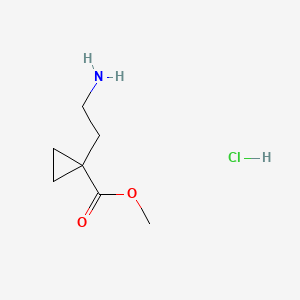
![Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B13466173.png)
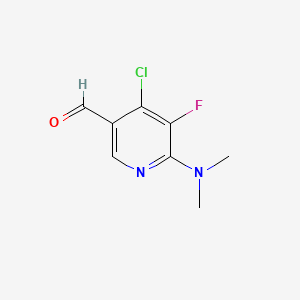
![(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13466206.png)
![2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid](/img/structure/B13466211.png)
![Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13466212.png)
